
1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine is a synthetic organic compound characterized by the presence of chlorophenyl, methylphenyl, and trichloromethyl groups attached to an imidazolidine ring
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base, which is then cyclized with trichloromethyl isocyanate under controlled conditions to yield the desired imidazolidine compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazolidinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or trichloromethyl groups, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-(trifluoromethyl)imidazolidine: This compound differs by the presence of a trifluoromethyl group instead of a trichloromethyl group, which can affect its chemical reactivity and biological activity.
1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-(dichloromethyl)imidazolidine: The presence of a dichloromethyl group instead of a trichloromethyl group can lead to differences in stability and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Propriétés
Numéro CAS |
61545-18-4 |
|---|---|
Formule moléculaire |
C17H16Cl4N2 |
Poids moléculaire |
390.1 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine |
InChI |
InChI=1S/C17H16Cl4N2/c1-12-2-6-14(7-3-12)22-10-11-23(16(22)17(19,20)21)15-8-4-13(18)5-9-15/h2-9,16H,10-11H2,1H3 |
Clé InChI |
NGDBVQRPFKIPFU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2CCN(C2C(Cl)(Cl)Cl)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



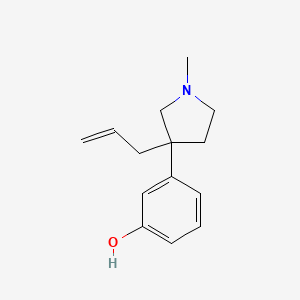

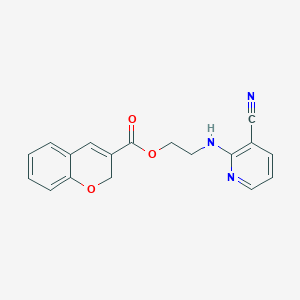
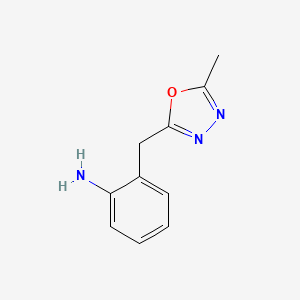
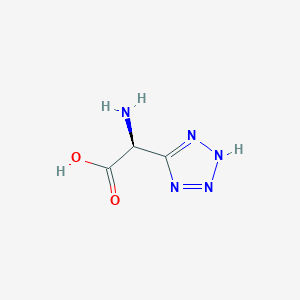
![tert-Butyl 3-bromo-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12921954.png)
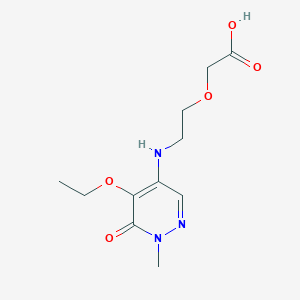
![2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline](/img/structure/B12921962.png)

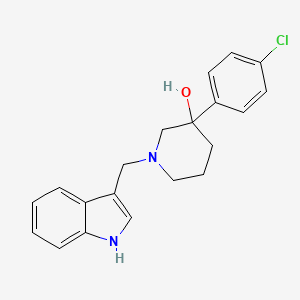


![(S)-2-((2-Cyclopropyl-2-(methoxymethoxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12921985.png)
